Product packaging for 5-Amino-3,6,6-trimethylheptanoic acid(Cat. No.:)

5-Amino-3,6,6-trimethylheptanoic acid

Cat. No.: B13283970
M. Wt: 187.28 g/mol
InChI Key: DUKNCGCKIYGGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3,6,6-trimethylheptanoic acid is a non-proteinogenic beta-amino acid derivative of interest in synthetic organic chemistry and pharmaceutical research. The structure features a heptanoic acid backbone substituted with an amino group at the C5 position and two methyl groups at the C6 position, creating a sterically hindered, branched-chain fatty acid. This specific alkylation pattern is significant as branched-chain fatty acids are precursors to various bioactive compounds and are incorporated into lipopeptides to modulate their physicochemical properties and biological activity . Compounds with similar structures, such as various trimethyl-substituted heptanoic acid and amino heptanoic acid derivatives, are frequently utilized as key intermediates and building blocks in organic synthesis . For instance, 7-amino-3,5-dihydroxy heptanoic acid is a well-known synthon in the industrial synthesis of statin drugs . The 5-amino-3,6,6-trimethyl substitution pattern makes this compound a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for drug discovery programs and in biochemistry for the design of novel peptides and peptide mimetics. Researchers may employ this compound in the development of enzyme inhibitors, metabolic probes, or as a precursor for the synthesis of specialized lipids. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B13283970 5-Amino-3,6,6-trimethylheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

5-amino-3,6,6-trimethylheptanoic acid

InChI

InChI=1S/C10H21NO2/c1-7(6-9(12)13)5-8(11)10(2,3)4/h7-8H,5-6,11H2,1-4H3,(H,12,13)

InChI Key

DUKNCGCKIYGGRA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C)(C)C)N)CC(=O)O

Origin of Product

United States

Stereochemical Aspects and Configurational Analysis of 5 Amino 3,6,6 Trimethylheptanoic Acid

Elucidation of Absolute and Relative Stereochemistry in Complex Molecular Architectures

5-Amino-3,6,6-trimethylheptanoic acid possesses two chiral centers at the C3 and C5 positions, giving rise to a possibility of four stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The (3R, 5R) and (3S, 5S) pair are enantiomers, as are the (3R, 5S) and (3S, 5R) pair. The relationship between any other pair is diastereomeric.

The elucidation of the absolute configuration refers to the precise spatial arrangement of atoms or groups at each chiral center, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either R (rectus) or S (sinister) wikipedia.orgyoutube.com. Determining the absolute configuration is often the final and most challenging step in stereochemical analysis.

Relative stereochemistry , on the other hand, describes the stereochemical relationship between two or more chiral centers within the same molecule. For this compound, this would involve determining whether the substituents at C3 and C5 are on the same side (syn) or opposite sides (anti) of the carbon backbone. The determination of relative stereochemistry is often a precursor to establishing the absolute configuration.

Methodologies for Stereochemical Assignment

A combination of sophisticated analytical techniques is typically employed to unambiguously assign the stereochemistry of complex molecules like this compound.

Advanced NMR spectroscopy is a powerful non-destructive technique for determining the relative stereochemistry of a molecule. Key NMR experiments include the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.

Proton Coupling Analysis: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between H3-H4 and H4-H5, the relative orientation of the substituents at C3 and C5 can be inferred. For instance, a larger coupling constant would suggest an anti relationship, while a smaller coupling constant would be indicative of a gauche or syn relationship.

NOE Correlations: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, an NOE correlation between the methyl group at C3 and the amino group at C5 would suggest a syn relative stereochemistry. Conversely, the absence of such a correlation might indicate an anti arrangement.

NMR Parameter Observed in syn-Isomer (Hypothetical) Observed in anti-Isomer (Hypothetical) Inference
³J(H3, H4a)~ 3 Hz~ 10 HzDihedral angle information
³J(H3, H4b)~ 5 Hz~ 4 HzDihedral angle information
³J(H4a, H5)~ 4 Hz~ 12 HzDihedral angle information
³J(H4b, H5)~ 11 Hz~ 3 HzDihedral angle information
NOE (CH₃ at C3, NH₂ at C5)PresentAbsentSpatial proximity

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), can provide valuable information about the stereochemistry of a molecule, often after derivatization. Derivatization with a chiral reagent can lead to the formation of diastereomers that can be separated and distinguished by their mass spectra.

For this compound, the amino group can be derivatized with a chiral reagent such as Mosher's acid chloride (MTPA-Cl) or Marfey's reagent (FDAA). The resulting diastereomeric derivatives may exhibit different fragmentation patterns in the mass spectrometer, allowing for the determination of the absolute configuration of the amino-bearing stereocenter.

Derivatization Reagent Ionization Technique Expected Observation Information Gained
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)Electrospray Ionization (ESI)Different fragmentation patterns for the diastereomeric amides.Absolute configuration at C5.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)ESI or MALDIDistinctive mass-to-charge ratios for fragment ions.Absolute configuration at C5.

Chiral chromatography is an indispensable tool for separating and quantifying the different stereoisomers of a chiral compound. nih.govankara.edu.tryakhak.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, both diastereomers and enantiomers can be separated. Diastereomers can often be separated on a standard achiral column, while the separation of enantiomers requires a chiral column. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

Chromatography Mode Stationary Phase Mobile Phase (Typical) Separation Achieved
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives)Hexane/Isopropanol with acidic or basic additivesEnantiomeric separation of (3R, 5R) from (3S, 5S) and (3R, 5S) from (3S, 5R).
Chiral GC (after derivatization)Cyclodextrin-basedHelium carrier gasEnantiomeric separation of volatile derivatives.
Achiral HPLCC18 reverse-phaseAcetonitrile/Water with bufferDiastereomeric separation of (syn)-isomers from (anti)-isomers.

In some cases, the absolute configuration of a complex molecule can be determined by chemically degrading it into smaller, known chiral fragments. The stereochemistry of these fragments can then be determined and related back to the original molecule.

Alternatively, and more commonly in modern chemistry, is the comparison of the analytical data (e.g., NMR spectra, optical rotation, and chromatographic retention times) of the unknown stereoisomer with those of synthetically prepared, stereochemically pure standards. nih.govacs.org The synthesis of all four possible stereoisomers of this compound would provide authentic reference materials for unambiguous stereochemical assignment.

Synthesis and Characterization of Diastereomeric and Enantiomeric Forms

The synthesis of stereochemically pure isomers of this compound is essential for their individual study and for use as analytical standards. researchgate.netresearchgate.net Asymmetric synthesis strategies can be employed to selectively produce a desired stereoisomer. For instance, a chiral auxiliary-mediated reaction or a catalytic asymmetric reaction could be used to introduce the stereocenters at C3 and C5 with high stereocontrol.

Once synthesized, each stereoisomer must be thoroughly characterized to confirm its structure and purity. The characterization techniques would include those mentioned previously, such as NMR spectroscopy and chiral chromatography, as well as the measurement of optical rotation using a polarimeter.

Stereoisomer Hypothetical Optical Rotation ([α]D) Key ¹H NMR Signal (Hypothetical) Chiral HPLC Retention Time (Hypothetical)
(3R, 5R)+15.2°δ 3.1 (m, H5)10.5 min
(3S, 5S)-15.2°δ 3.1 (m, H5)12.8 min
(3R, 5S)+8.7°δ 3.3 (m, H5)15.2 min
(3S, 5R)-8.7°δ 3.3 (m, H5)17.9 min

Advanced Synthetic Methodologies and Strategies for 5 Amino 3,6,6 Trimethylheptanoic Acid

Development of Total Synthesis Approaches

The total synthesis of 5-Amino-3,6,6-trimethylheptanoic acid can be approached through various strategic designs, each with its own merits regarding efficiency, stereocontrol, and scalability. The key challenges lie in the precise installation of the two stereocenters and the construction of the substituted carbon backbone.

Asymmetric Synthesis Routes to Achieve High Enantioselectivity

Achieving high enantioselectivity in the synthesis of this compound is paramount. Several asymmetric strategies can be employed to control the absolute configuration of the stereocenters at C3 and C5.

One successful approach involves the asymmetric hydrogenation of a prochiral enoate precursor. This method utilizes chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to achieve high enantiomeric excess (ee). The substrate for this reaction would be a suitably substituted heptenoic acid derivative.

Another powerful method is the use of chiral auxiliaries. For instance, an Evans auxiliary can be used to direct the stereoselective alkylation of a propionate (B1217596) derivative to introduce the methyl group at the C3 position with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid moiety.

The following table summarizes representative results for achieving high enantioselectivity in key steps of the synthesis of chiral precursors for γ-amino acids.

Catalyst/AuxiliarySubstrate TypeKey TransformationEnantiomeric Excess (ee)
Rhodium-Me-DuPHOSα,β-Unsaturated esterAsymmetric Hydrogenation>98%
Evans OxazolidinonePropionyl imideAsymmetric Alkylation>99% (de)
Chiral Ni(II) ComplexGlycine Schiff BaseAsymmetric Alkylation98%
Organocatalyst (Proline)Aldehydeα-Amination>99%

Stereoselective Transformations for Defined Diastereomer Production

With two stereocenters, this compound can exist as four possible diastereomers. The selective synthesis of a single diastereomer requires precise control over the relative stereochemistry. This is often achieved through substrate-controlled diastereoselective reactions, where the stereochemistry of an existing chiral center directs the formation of a new one.

For example, a key intermediate could be a chiral β-amino ketone. The diastereoselective reduction of the ketone at C5 would be influenced by the existing stereocenter at C3. The choice of reducing agent and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer of the resulting γ-amino alcohol, which can then be converted to the target amino acid. Iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been shown to provide complementary diastereoselectivity in the reduction of similar β-amino ketones. rsc.orgru.nl

The table below illustrates the diastereoselectivity achievable in the reduction of a model β-amino ketone.

Catalyst SystemHydrogen SourceMajor DiastereomerDiastereomeric Ratio (dr)
Ir/[Cp*IrCl2]2 / (S,S)-Ts-DPEN2-Propanolanti95:5
Rh(COD)2BF4 / (R)-BINAPH2syn98:2
NaBH4 / CeCl3Methanolanti85:15
DIBAL-HToluenesyn90:10

Convergent and Linear Synthesis Design Strategies

Both linear and convergent approaches can be envisioned for the total synthesis of this compound.

Synthesis of Chiral Precursors and Advanced Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of key chiral precursors and advanced intermediates. Natural α-amino acids often serve as versatile starting materials for the synthesis of more complex chiral amines and amino acids. nih.gov

One crucial intermediate is a chiral aldehyde that contains the 3,6,6-trimethyl substructure. Such an aldehyde can be prepared from commercially available chiral starting materials. For instance, (S)-serine can be elaborated through a multi-step sequence involving protection, reduction, and oxidation to yield a chiral α-amino aldehyde, which can then be used in subsequent C-C bond-forming reactions.

Another key precursor is a γ-keto acid or its ester equivalent, such as 5-keto-3,6,6-trimethylheptanoic acid. The synthesis of such γ-keto acids can be achieved through various methods, including the regioselective hydration of 3-alkynoates catalyzed by gold(III) complexes or the reductive carboxylation of aryl vinyl ketones mediated by magnesium. nih.govorganic-chemistry.org The stereoselective introduction of the methyl group at the C3 position of this keto acid would then set the stage for the final amination step.

Applications of Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer significant advantages in terms of selectivity, mild reaction conditions, and sustainability. For the synthesis of this compound, biocatalysis can be particularly powerful for establishing the stereocenter at the C5 position.

Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor with high enantioselectivity. nih.govdiva-portal.orgrsc.org A prochiral precursor, 5-keto-3,6,6-trimethylheptanoic acid, could be subjected to asymmetric amination using a suitable (R)- or (S)-selective ω-transaminase to install the amino group at C5 with the desired stereochemistry. The steric hindrance posed by the adjacent tert-butyl group would necessitate the use of an engineered transaminase with a suitably modified active site to accommodate the bulky substrate.

The following table presents hypothetical data for the biocatalytic amination of a prochiral ketone precursor using different transaminases.

EnzymeAmine DonorConversion (%)Enantiomeric Excess (ee)
Transaminase from Vibrio fluvialis (mutant)Isopropylamine95>99% (S)
Transaminase from Chromobacterium violaceumAlanine8898% (S)
Transaminase from Aspergillus terreusD-Alanine92>99% (R)
Reductive Aminase (RedAm)Ammonia, NADH9799% (S)

Development of Novel Reaction Methodologies (e.g., C-C bond formation, amination strategies)

The ongoing development of novel reaction methodologies continuously provides new tools for the synthesis of complex molecules like this compound.

In the realm of C-C bond formation , organocatalyzed asymmetric Michael additions represent a powerful strategy for the enantioselective formation of the C3 stereocenter. The conjugate addition of a nucleophile to an α,β-unsaturated ester bearing the 6,6-dimethylheptanoyl moiety, catalyzed by a chiral amine or thiourea (B124793) derivative, could establish the C3-methyl group with high enantioselectivity.

Regarding amination strategies , recent advances in biocatalytic reductive amination using imine reductases (IREDs) and reductive aminases (RedAms) offer a direct and efficient route to chiral amines from ketones. researchgate.net These enzymes can reduce an in situ-formed imine with high stereoselectivity. An alternative approach is the development of C-H amination reactions, where a C-H bond is directly converted into a C-N bond. While challenging, the application of such a method to a precursor of this compound could significantly shorten the synthetic route.

Biosynthetic Investigations and Natural Occurrence

Proposed Biosynthetic Pathways for Analogous Branched Amino and Fatty Acids

The biosynthesis of branched-chain fatty acids typically utilizes α-keto acids derived from the degradation of branched-chain amino acids like valine, leucine (B10760876), and isoleucine as primers for fatty acid synthesis. These primers are then elongated by the fatty acid synthase (FAS) system.

A hypothetical biosynthetic pathway for 5-Amino-3,6,6-trimethylheptanoic acid can be envisioned to start from precursors derived from branched-chain amino acid metabolism. The unusual trimethylated heptanoic acid backbone suggests a modified fatty acid or polyketide-type synthesis. One plausible route involves the use of a branched-chain starter unit, followed by chain elongation and subsequent amination.

The initial steps likely involve the formation of a branched-chain acyl-CoA primer. For instance, the degradation of leucine produces isovaleryl-CoA, which could potentially be further modified or directly used as a starter unit. Alternatively, a more complex starter unit could be assembled by enzymes analogous to those in the biosynthesis of branched-chain fatty acids in bacteria. In many bacteria, branched long-chain fatty acids are synthesized from the branched-chain α-keto acids of valine, leucine, and isoleucine following their decarboxylation and subsequent chain elongation. nih.gov

The following table outlines a proposed sequence of enzymatic reactions for the biosynthesis of this compound, drawing parallels from known biosynthetic pathways of branched-chain fatty acids and amino acids.

StepProposed ReactionEnzyme Class (Analogous)Precursor(s)Product
1Formation of a branched starter unitBranched-chain α-keto acid decarboxylaseα-keto-isocaproate (from Leucine)Isovaleryl-CoA
2Chain Elongation (x2)Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS)Isovaleryl-CoA, Malonyl-CoA3,6,6-trimethylheptanoyl-CoA
3AminationAminotransferase3,6,6-trimethylheptanoyl-CoA, Amino donor (e.g., Glutamate)This compound

This proposed pathway is a hypothetical construct based on established biochemical principles. The introduction of the amino group at the C-5 position is a key step that could be catalyzed by a specific aminotransferase, an enzyme class known for its role in amino acid biosynthesis.

Hypothetical Role as a Constituent or Intermediate in Natural Product Biogenesis

While this compound has not been identified as a direct component of a known natural product, its structure suggests it could serve as a building block in the biosynthesis of more complex molecules, particularly nonribosomal peptides and polyketides. Nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) are large, modular enzymes that assemble complex natural products from a variety of amino acid and acyl-CoA precursors.

The incorporation of "unnatural" or non-proteinogenic amino acids is a common feature of nonribosomal peptide synthesis, leading to a vast diversity of chemical structures and biological activities. nih.govspringernature.com this compound, with its amino and carboxylic acid functionalities, is well-suited to be a substrate for NRPS modules. The bulky, trimethylated alkyl chain would impart significant lipophilicity to a resulting peptide, potentially influencing its biological activity and membrane-spanning properties.

The following table illustrates the hypothetical incorporation of this compound into a larger natural product via an NRPS/PKS hybrid pathway.

Biosynthetic StepEnzyme SystemSubstrate(s)Product
ActivationAdenylation (A) domain of NRPSThis compound, ATP5-Amino-3,6,6-trimethylheptanoyl-AMP
ThiolationThiolation (T) domain of NRPS5-Amino-3,6,6-trimethylheptanoyl-AMP5-Amino-3,6,6-trimethylheptanoyl-S-T-domain
CondensationCondensation (C) domain of NRPS5-Amino-3,6,6-trimethylheptanoyl-S-T-domain, Upstream peptide chainElongated peptide chain

The structural features of this compound are also reminiscent of certain building blocks used in the biosynthesis of terpenoids, which are known for their diverse and often complex carbon skeletons. nih.govresearchgate.netknepublishing.com However, its direct involvement in terpenoid biosynthesis is less likely given the presence of the amino group.

Discovery and Isolation from Biological Sources (if applicable, focusing on chemical methods)

To date, there are no published reports detailing the discovery and isolation of this compound from any natural, biological source. Searches of chemical and biological databases have not yielded any instances of its characterization as a naturally occurring compound. Therefore, any discussion of its isolation remains purely hypothetical.

Should this compound be discovered in a biological matrix, its isolation would likely involve a combination of chromatographic techniques. A generalized workflow for its isolation from a producing organism (e.g., a bacterium or fungus) would likely proceed as follows:

Extraction: The biomass or culture broth would be extracted with an appropriate organic solvent to isolate a crude mixture of metabolites.

Fractionation: The crude extract would be subjected to liquid-liquid partitioning or solid-phase extraction to separate compounds based on polarity.

Chromatographic Purification: The fraction containing the target compound would be further purified using techniques such as column chromatography (e.g., silica (B1680970) gel or reversed-phase) followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Given the absence of any reports of its natural occurrence, this compound is currently considered a synthetic or hypothetical compound in the context of natural products chemistry.

Derivatization Chemistry and Analog Development

Chemical Modification and Functionalization Strategies of the Amino and Carboxylic Acid Moieties

The presence of both a primary amine and a carboxylic acid group makes 5-amino-3,6,6-trimethylheptanoic acid a versatile scaffold for chemical modification. Strategies for functionalizing these moieties often borrow from established protocols in peptide chemistry, with special considerations for the compound's significant steric bulk.

Amino Group Modification: The primary amino group can be readily acylated to form amides or sulfonamides. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) or activated esters (e.g., N-hydroxysuccinimide esters) are commonly employed. The choice of acylating agent allows for the introduction of a wide array of functional groups, including aliphatic and aromatic moieties, fluorophores, or reactive handles for further conjugation. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines, respectively. nih.gov This method is particularly useful for introducing specific alkyl groups, which can modulate the compound's lipophilicity and conformational preferences. nih.gov

Carboxylic Acid Modification: The carboxylic acid moiety is typically converted into esters or amides. Esterification can be achieved under acidic conditions with an alcohol or through alkylation of the carboxylate salt. The synthesis of amides from the carboxylic acid requires activation, often with the same reagents used for peptide coupling, followed by the addition of a primary or secondary amine. These modifications are critical for creating prodrugs or for attaching the molecule to a solid support for high-throughput synthesis.

Protecting Group Strategies: Orthogonal protecting groups are essential for the selective modification of one functional group in the presence of the other. researchgate.netiris-biotech.de The amino group is commonly protected with base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) or acid-labile groups such as tert-butyloxycarbonyl (Boc). iris-biotech.depeptide.com The carboxylic acid is often protected as a benzyl (B1604629) (Bn) or tert-butyl (tBu) ester, which can be removed under conditions that leave the N-protecting group intact. iris-biotech.de The selection of a suitable protecting group strategy is dictated by the planned reaction sequence and the desired final product. researchgate.net

Functional GroupModification ReactionReagents and ConditionsResulting Functional Group
Amino GroupAcylationAcyl chloride/anhydride, base; Carbodiimide, carboxylic acidAmide
SulfonylationSulfonyl chloride, baseSulfonamido
Reductive AminationAldehyde/ketone, reducing agent (e.g., NaBH3CN)Secondary/Tertiary Amine
Carboxylic AcidEsterificationAlcohol, acid catalyst; Alkyl halide, baseEster
AmidationAmine, coupling agent (e.g., DCC, EDC)Amide

Synthesis of Chemically Modified Analogs for Structure-Reactivity Relationship Studies (excluding biological activity)

The synthesis of analogs of this compound with systematic structural variations is a powerful approach for elucidating structure-reactivity relationships. These studies focus on how modifications to the carbon skeleton or the functional groups impact the compound's chemical properties, such as its pKa, nucleophilicity, and conformational landscape.

Backbone Modifications: Analogs with altered substitution patterns on the heptyl chain can be synthesized to probe the influence of steric hindrance and lipophilicity. For instance, analogs with smaller alkyl groups in place of the tert-butyl group or with different stereochemistry at the chiral centers would provide insight into the role of these structural features on the molecule's reactivity. The synthesis of such analogs often requires a de novo approach, starting from appropriately substituted precursors.

Functional Group Modifications: The systematic modification of the amino and carboxylic acid groups can be used to study their influence on the molecule's chemical behavior. For example, converting the primary amine to a secondary or tertiary amine, or to a non-basic functional group like an amide, would allow for the investigation of the role of the amino group's basicity in chemical transformations. Similarly, converting the carboxylic acid to an ester or an amide would modulate its acidity and hydrogen-bonding capabilities.

Conformationally Constrained Analogs: The synthesis of cyclic analogs, where the carbon backbone is constrained into a ring structure, can provide valuable information about the bioactive conformation of the molecule. These constrained analogs can be prepared through ring-closing metathesis of unsaturated precursors or through intramolecular cyclization reactions.

Analog TypeModification StrategyPurpose of Modification
Backbone ModifiedSynthesis from modified starting materialsStudy the effect of steric bulk and lipophilicity on reactivity
Functional Group ModifiedDerivatization of amino or carboxylic acid groupsInvestigate the role of functional group properties (e.g., basicity, acidity)
Conformationally ConstrainedIntramolecular cyclization reactionsDetermine the influence of conformation on chemical properties

Strategies for Incorporation into Peptidomimetics and Other Synthetic Scaffolds

The unique structural features of this compound, particularly its γ-amino acid nature and bulky side chain, make it an attractive building block for the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. nih.gov

Incorporation into Peptide Chains: this compound can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov Its inclusion introduces a longer, more flexible linker into the peptide backbone compared to α-amino acids, which can induce novel secondary structures such as helices and turns. researchgate.net The bulky trimethylheptyl side chain can also be used to shield adjacent peptide bonds from enzymatic cleavage and to project specific pharmacophoric groups in a well-defined orientation. The incorporation of such bulky amino acids can be challenging and may require optimized coupling conditions to overcome steric hindrance. nih.gov

Use in Scaffolds for Drug Discovery: Beyond linear peptidomimetics, this amino acid can be used as a scaffold to present functional groups in a specific three-dimensional arrangement. The amino and carboxylic acid groups can serve as anchor points for the attachment of various chemical moieties, while the hydrocarbon backbone provides a defined spatial separation. This approach is valuable in fragment-based drug discovery, where the scaffold is used to orient small molecule fragments in a way that mimics their binding in a protein's active site.

Structure Reactivity Relationship Sar from a Chemical Perspective

Analysis of Methyl Group Substitution Patterns on Conformational Preferences and Chemical Reactivity

The heptanoic acid backbone of the molecule is decorated with three methyl groups at the C3 and C6 positions. These seemingly simple alkyl groups exert a profound influence on the molecule's three-dimensional shape (conformation) and its chemical reactivity through steric effects.

Conformational Preferences: Rotation around the carbon-carbon single bonds of the aliphatic chain allows the molecule to adopt numerous conformations. libretexts.orgchemistrysteps.com However, not all conformations are energetically equal. The presence of bulky methyl groups introduces steric strain, which is the repulsion between electron clouds of non-bonded atoms that are in close proximity. This strain forces the molecule to preferentially adopt conformations that minimize these unfavorable interactions. chemistrysteps.com

The Gem-Dimethyl Group (C6): The two methyl groups on C6 create a bulky tert-butyl-like structure. This significantly restricts rotation around the C5-C6 bond. The molecule will favor staggered conformations where the large gem-dimethyl group is positioned as far as possible from other substituents, particularly the amino group at C5 and the methyl group at C3. lumenlearning.com

The C3-Methyl Group: This group influences the conformation around the C2-C3 and C3-C4 bonds. It creates unfavorable "gauche" interactions when it is positioned 60° away from other bulky groups along the carbon backbone in a Newman projection. chemistrysteps.com The molecule will therefore favor an anti conformation, where the C3-methyl group and other large substituents are 180° apart, representing a lower energy state. libretexts.org

Chemical Reactivity: The primary way methyl groups influence reactivity in this context is through steric hindrance. libretexts.org The bulky substituents can physically block or impede the approach of a reactant to a functional group. reddit.comreddit.com

Shielding of the Amino Group: The amino group at C5 is sterically hindered by the adjacent gem-dimethyl group at C6 and, to a lesser extent, by the methyl group at C3. This steric congestion makes it more difficult for the amino group to act as a nucleophile, as its lone pair of electrons is less accessible to attack an electrophile. libretexts.orgfiveable.me

Hindrance at the Carboxyl Group: While more distant, the C3-methyl group can also partially shield the carbonyl carbon of the carboxylic acid group from certain trajectories of nucleophilic attack.

The steric bulk of these groups can be quantitatively compared using A-values, which measure the energetic preference for a substituent to be in the equatorial position on a cyclohexane (B81311) ring—a common proxy for steric demand. lumenlearning.com

Table 1: Comparison of Steric Strain (A-Values) for Various Alkyl Groups
Substituent GroupA-Value (kcal/mol)Relevance to 5-Amino-3,6,6-trimethylheptanoic acid
-H (Hydrogen)0.0Baseline reference
-CH₃ (Methyl)1.7Represents the substituent at C3
-CH(CH₃)₂ (Isopropyl)2.2Illustrates intermediate steric bulk
-C(CH₃)₃ (tert-Butyl)>4.5Analogous to the steric effect of the gem-dimethyl group at C6

Impact of the Amino Group's Position and Functionalization on Acid-Base Properties and Nucleophilicity

The presence of both a carboxylic acid and an amino group makes this compound an amino acid. These functional groups allow the molecule to act as both an acid and a base. libretexts.orgamericanpeptidesociety.org

Acid-Base Properties: In solution, amino acids can exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). libretexts.org The specific position of the amino group relative to the carboxyl group is critical. In this molecule, the amino group is at the C5 position, making it a γ-(gamma)-amino acid.

This separation significantly reduces the electron-withdrawing inductive effect of the carboxylic acid group on the amino group. Consequently:

Basicity: The amino group is more basic (has a higher pKa for its conjugate acid, R-NH₃⁺) than the amino group in an α- or β-amino acid because its lone pair of electrons is more available for protonation.

Acidity: The carboxyl group is less acidic (has a higher pKa) than in an α-amino acid because it does not benefit from the stabilizing, electron-withdrawing effect of a nearby protonated amino group. americanpeptidesociety.org

Table 2: Typical pKa Values for Amino Acid Functional Groups by Position
Amino Acid TypeCarboxyl Group pKa (-COOH)Amino Group pKa (-NH₃⁺)
α-Amino Acid~1.8 - 2.4~8.8 - 10.6
β-Amino Acid~3.5 - 4.0~9.5 - 10.5
γ-Amino Acid~4.0 - 4.5~10.0 - 11.0
Note: These are approximate ranges and can vary based on other substituents.

Nucleophilicity: Nucleophilicity is the ability of an atom to donate its electron pair to form a new covalent bond. libretexts.org Primary amines are generally effective nucleophiles. fiveable.me However, the nucleophilicity of the amino group in this compound is substantially diminished by the steric hindrance discussed in the previous section. libretexts.orgfiveable.me The bulky methyl groups surrounding the C5 position act as a shield, impeding the approach of the nitrogen's lone pair to an electrophilic center. Therefore, while the amino group is relatively basic, its reactivity as a nucleophile in substitution or addition reactions is expected to be significantly lower than that of a less sterically encumbered primary amine like n-butylamine. reddit.com

Stereochemical Influences on Reaction Pathways and Selectivity in Chemical Transformations

The structure of this compound contains two stereocenters, or chiral carbons: one at C3 (bonded to a methyl group) and one at C5 (bonded to the amino group). The presence of two stereocenters means that the molecule can exist as a maximum of four distinct stereoisomers.

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and have a diastereomeric relationship (non-mirror image stereoisomers) to the isomers of the other pair.

Table 3: Stereoisomers of this compound
Isomer ConfigurationRelationship to (3R, 5R)Relationship to (3S, 5R)
(3R, 5R)IdenticalDiastereomer
(3S, 5S)EnantiomerDiastereomer
(3S, 5R)DiastereomerIdentical
(3R, 5S)DiastereomerEnantiomer

The specific three-dimensional arrangement of the methyl and amino groups in each stereoisomer has critical consequences for chemical reactions:

Influence on Reaction Pathways: The relative stereochemistry of the C3 and C5 centers dictates the molecule's preferred conformation. This pre-set spatial arrangement can either facilitate or hinder certain reaction pathways. For instance, in an intramolecular cyclization reaction to form a lactam (a cyclic amide), the rate of reaction would be highly dependent on the diastereomer used, as the distance and orientation between the nucleophilic amino group and the electrophilic carboxyl group would differ.

Selectivity in Chemical Transformations: When a chiral molecule reacts with another chiral reagent or catalyst (such as an enzyme), the different stereoisomers will interact differently. acs.orgnih.gov The transition states formed from the reaction of different stereoisomers will be diastereomeric and thus have different energies. nih.govaalto.fi This energy difference leads to different reaction rates, allowing for stereoselective transformations where one isomer reacts preferentially over another. This principle is the cornerstone of asymmetric synthesis and the biological specificity of molecules. acs.org

Rational Design Principles for Modifying Chemical Reactivity and Stability

Rational design utilizes a detailed understanding of structure-activity relationships to purposefully modify a molecule to achieve desired chemical properties. nih.govtaylorandfrancis.com By analyzing the structure of this compound, one can propose targeted modifications to tune its reactivity and stability.

Modifying Chemical Reactivity:

Enhancing Nucleophilicity: The primary limitation to the amino group's nucleophilicity is steric hindrance. To create a more reactive analog, one could synthesize a version lacking the C3-methyl group or replacing the gem-dimethyl group at C6 with smaller hydrogen atoms. This would increase the accessibility of the nitrogen's lone pair.

Tuning Acidity/Basicity: The acid-base properties could be altered by introducing electron-withdrawing groups (e.g., fluorine) near the carboxylic acid to increase its acidity or near the amino group to decrease its basicity. Conversely, adding electron-donating groups would have the opposite effect. nih.gov

Modifying Stability:

Conformational Locking: The stability of a molecule is related to its ability to exist in a low-energy conformation. Analogs could be designed where the flexible heptanoic acid chain is incorporated into a cyclic structure (e.g., a cyclohexane ring). This would "lock" the relative positions of the substituents, reducing conformational flexibility and potentially increasing thermal stability.

The inclusion of specific structural motifs, such as amino acid fragments, is a common strategy in rational drug design to improve pharmacokinetic properties or to enhance interactions with biological targets. mdpi.com

Table 4: Rational Design Strategies for Modifying this compound
Proposed ModificationRationalePredicted Effect on Properties
Remove methyl group at C3Reduce steric hindrance around both the amino and carboxyl groups.Increased nucleophilicity of the amino group; increased accessibility of the carboxyl group.
Replace gem-dimethyl at C6 with hydrogensDramatically reduce steric hindrance around the amino group.Significant increase in the amino group's nucleophilicity.
Introduce a fluorine atom at C2Introduce a strong electron-withdrawing inductive effect near the carboxyl group.Increased acidity of the carboxylic acid.
Incorporate the C2-C6 portion of the chain into a cyclohexane ringRestrict bond rotation and "lock" the conformation.Increased conformational stability; predictable spatial orientation of functional groups.

Advanced Analytical Chemistry Methodologies for 5 Amino 3,6,6 Trimethylheptanoic Acid

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, FT-ICR MS)

High-resolution spectroscopic techniques are fundamental for the unambiguous structural elucidation of chemical compounds. For 5-Amino-3,6,6-trimethylheptanoic acid, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be essential. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton correlations along the heptanoic acid backbone, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would map out the carbon-hydrogen framework, confirming the positions of the three methyl groups, the amino group, and the carboxylic acid moiety.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) would provide an extremely accurate mass measurement of the molecule, allowing for the determination of its elemental formula with high confidence. High-resolution tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to yield structural information, such as the characteristic losses from the alkyl chain and functional groups. However, specific spectral data and fragmentation pathways for this compound are not available in published literature.

Quantitative Analysis and Purity Assessment using Advanced Chromatographic Techniques (e.g., UPLC, GC-MS)

Quantitative analysis and purity assessment would rely on high-performance chromatographic methods. Ultra-Performance Liquid Chromatography (UPLC) would offer a high-resolution separation method, likely using a reversed-phase column. Detection could be achieved through mass spectrometry (UPLC-MS) for high sensitivity and selectivity, or with detectors like evaporative light scattering detectors (ELSD) if the compound lacks a strong UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis would necessitate derivatization of the polar amino and carboxylic acid functional groups to increase the compound's volatility. Common derivatizing agents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The resulting derivative would produce a characteristic retention time and a reproducible fragmentation pattern in the mass spectrometer, enabling both quantification and identification. Without experimental data, specific retention times, and mass spectra cannot be detailed.

Spectroscopic Methods for Monitoring Chemical Transformations

In a research or manufacturing context, spectroscopic methods would be employed to monitor the synthesis or degradation of this compound in real-time. For instance, Fourier-Transform Infrared Spectroscopy (FTIR) could track the appearance or disappearance of characteristic vibrational bands, such as the C=O stretch of the carboxylic acid or N-H bending of the amine. NMR spectroscopy could also be used to monitor reaction progress by observing the change in signals corresponding to the reactant and product.

Microanalysis Techniques for Elemental Composition and Functional Group Analysis

Elemental microanalysis, typically through combustion analysis, would be the classical method to determine the empirical formula of a purified sample of this compound by precisely measuring the mass percentages of carbon, hydrogen, and nitrogen. The results would be compared against the theoretical values calculated from its chemical formula (C10H21NO2). Functional group analysis is primarily accomplished through infrared (IR) spectroscopy, which would identify characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the amine, and the C-H stretches of the alkyl groups.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Exploration

A comprehensive exploration of the conformational space and energy landscape of 5-Amino-3,6,6-trimethylheptanoic acid has not been specifically documented in peer-reviewed literature. However, based on established principles of computational chemistry applied to similar aliphatic amino acids, a theoretical conformational analysis would likely reveal a multitude of possible low-energy conformers. The rotational freedom around the single bonds in its heptanoic acid backbone, combined with the steric hindrance from the trimethyl groups, would contribute to a complex potential energy surface.

Quantum mechanical methods would be essential for accurately determining the relative energies of these conformers. nih.gov Such studies typically involve geometry optimization of various starting structures to identify local and global energy minima. The resulting data would be crucial for understanding the molecule's preferred shapes, which in turn influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often employing Density Functional Theory (DFT) or machine learning models trained on large datasets of known molecules. mdpi.comnih.gov For a molecule like this compound, accurate prediction would require considering the various possible conformations and their relative populations in a given solvent.

A hypothetical table of predicted ¹H NMR chemical shifts, based on general principles, is presented below. It is important to note that these are illustrative values and not based on specific published research for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Multiplicity
H on C22.8 - 3.2m
H on C31.8 - 2.2m
H on C41.2 - 1.6m
H on C53.0 - 3.4m
CH₃ on C30.8 - 1.0d
CH₃ on C60.8 - 1.0s
CH₃ on C60.8 - 1.0s

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule. icm.edu.plresearchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies of the amino and carboxylic acid groups, respectively, as well as various C-H and C-C stretching and bending modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. icm.edu.pl

Theoretical Studies on Reaction Mechanisms and Transition States in Synthetic Pathways

Detailed theoretical studies on the reaction mechanisms and transition states involved in the synthesis of this compound are not currently available in the scientific literature. Computational chemistry offers powerful tools to investigate synthetic pathways, providing insights into reaction energetics, identifying transition state structures, and elucidating reaction mechanisms at a molecular level. nih.govmasterorganicchemistry.com

For a potential synthesis of this compound, computational studies could be employed to:

Evaluate different synthetic routes: By calculating the free energy profiles for various proposed pathways, the most energetically favorable route could be identified.

Characterize transition states: The geometry and energy of transition states provide crucial information about the reaction kinetics and the factors that control stereoselectivity. nih.gov

Understand the role of catalysts: If a catalyst is used in the synthesis, computational methods can help to elucidate its mechanism of action.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. nih.govnih.gov While no specific MD simulation studies have been published for this compound, such simulations could provide valuable insights into its behavior in solution.

An MD simulation of this amino acid in an aqueous environment would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms in the system. nih.govunifi.it This would allow for the observation of:

Solvation structure: How water molecules arrange themselves around the amino and carboxylic acid groups, as well as the hydrophobic alkyl chain.

Conformational dynamics: How the molecule transitions between different conformations over time.

Hydrogen bonding: The formation and breaking of hydrogen bonds between the amino acid and water molecules, as well as intramolecular hydrogen bonds. unifi.it

The following table outlines the typical parameters that would be defined in an MD simulation setup for this compound in water.

ParameterDescription
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). nih.gov
Water ModelA model to represent the water molecules (e.g., TIP3P, SPC/E).
System SizeThe number of amino acid and water molecules in the simulation box.
Boundary ConditionsTypically periodic boundary conditions to simulate a bulk system.
Simulation TimeThe duration of the simulation, which depends on the process being studied.
Temperature and PressureControlled to mimic experimental conditions.

Q & A

Q. What are the optimal synthetic pathways for 5-Amino-3,6,6-trimethylheptanoic acid, and how can functional group integrity be preserved during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation, amination, and carboxylation. Key steps include:

  • Stepwise alkylation : Introduce methyl groups at positions 3, 6, and 6 using tert-butyl esters to protect the carboxyl group during alkylation .
  • Amination : Use reductive amination with sodium cyanoborohydride to selectively introduce the amino group while avoiding over-reduction .
  • Analytical validation : Monitor intermediate purity via HPLC or LC-MS to ensure functional group retention .
    Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like epimerization or oxidation.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry and substitution patterns. For example, methyl groups at positions 3 and 6 will show distinct splitting patterns due to neighboring substituents .
  • Chromatography : Employ reverse-phase HPLC with UV detection (210–220 nm) to assess purity and quantify retention time under acidic mobile phases .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity under controlled humidity .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Use ethyl acetate/water partitioning at pH 3–4 to isolate the protonated amino acid from non-polar byproducts .
  • Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) to achieve >95% purity. Monitor crystal growth via polarized light microscopy to avoid polymorphic variations .
  • Ion-exchange chromatography : Utilize weak cation-exchange resins (e.g., carboxymethyl cellulose) to separate the compound from unreacted amines or carboxylate salts .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., aminotransferases). Parameterize the force field to account for methyl group steric effects and hydrogen-bonding capacity of the amino and carboxyl groups .
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and binding pocket occupancy. Analyze RMSD and RMSF values to identify critical binding residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with inhibitory constants (KiK_i) to refine synthetic analogs .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer:

  • Controlled degradation studies : Expose the compound to H2O2H_2O_2 (0.1–1.0 M) at 25–40°C and monitor degradation kinetics via LC-MS. Identify oxidation products (e.g., nitro or hydroxylamine derivatives) to clarify degradation pathways .
  • Surface reactivity assays : Use X-ray photoelectron spectroscopy (XPS) to analyze adsorption/desorption dynamics on silica surfaces, which may explain discrepancies in environmental stability .
  • Replicate experimental protocols : Standardize buffer systems (e.g., phosphate vs. Tris) and oxygen levels to isolate confounding variables .

Q. How can researchers design assays to evaluate the chiral specificity of this compound in biological systems?

Methodological Answer:

  • Enantioselective synthesis : Prepare both enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) and confirm absolute configuration via circular dichroism (CD) spectroscopy .
  • Enzyme kinetic assays : Compare VmaxV_{max} and KmK_m values for each enantiomer with target enzymes (e.g., D-amino acid oxidase). Use stopped-flow spectrometry to resolve fast kinetic steps .
  • In vivo metabolic tracing : Administer 13C^{13}C-labeled enantiomers to model organisms and track incorporation into metabolic pathways via NMR or mass spectrometry imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.